2-Phenylethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenylethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Condensation Reaction: Starting with the condensation of an appropriate aldehyde with an amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Modification: Introduction of the phenylethyl, thiophenyl, and trimethoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl or phenylethyl groups.
Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinoline core.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, hexahydroquinoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological target. Generally, hexahydroquinoline derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Phenylethyl Derivatives: Compounds with the phenylethyl group but different core structures.
Thiophenyl Derivatives: Compounds with the thiophenyl group but different core structures.
Uniqueness
The uniqueness of 2-Phenylethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C32H33NO6S |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-phenylethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H33NO6S/c1-19-28(32(35)39-13-12-20-9-6-5-7-10-20)29(22-17-25(36-2)31(38-4)26(18-22)37-3)30-23(33-19)15-21(16-24(30)34)27-11-8-14-40-27/h5-11,14,17-18,21,29,33H,12-13,15-16H2,1-4H3 |
InChI Key |
HNVAEUKDYVXWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCC5=CC=CC=C5 |
Origin of Product |
United States |
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